molecular formula C16H12F2N6O2 B12474522 N~2~-(3-fluorophenyl)-N~4~-(4-fluorophenyl)-5-nitropyrimidine-2,4,6-triamine

N~2~-(3-fluorophenyl)-N~4~-(4-fluorophenyl)-5-nitropyrimidine-2,4,6-triamine

Cat. No.: B12474522
M. Wt: 358.30 g/mol
InChI Key: QHMQBXCMQUHXFA-UHFFFAOYSA-N
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Description

N2-(3-FLUOROPHENYL)-N4-(4-FLUOROPHENYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE is a synthetic organic compound characterized by the presence of fluorine atoms on phenyl rings and a nitro group on a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N2-(3-FLUOROPHENYL)-N4-(4-FLUOROPHENYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE typically involves multi-step organic reactions. One common method includes the reaction of 3-fluoroaniline and 4-fluoroaniline with a pyrimidine derivative under controlled conditions. The reaction may involve nitration, amination, and coupling steps, often requiring catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.

Types of Reactions:

    Oxidation: The nitro group in the compound can undergo reduction to form corresponding amines.

    Reduction: The compound can be reduced using hydrogenation or other reducing agents.

    Substitution: The fluorine atoms on the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as palladium on carbon (Pd/C) and sodium borohydride are frequently used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide are used under basic conditions.

Major Products Formed:

    Reduction: Formation of corresponding amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N2-(3-FLUOROPHENYL)-N4-(4-FLUOROPHENYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N2-(3-FLUOROPHENYL)-N4-(4-FLUOROPHENYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to desired biological effects. Detailed studies on its binding kinetics and molecular interactions are essential to fully understand its mechanism.

Comparison with Similar Compounds

  • N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
  • N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine

Comparison: N2-(3-FLUOROPHENYL)-N4-(4-FLUOROPHENYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE is unique due to the presence of both fluorine atoms and a nitro group, which confer distinct electronic properties and reactivity. Compared to similar compounds, it may exhibit enhanced biological activity and specificity due to these structural features.

Properties

Molecular Formula

C16H12F2N6O2

Molecular Weight

358.30 g/mol

IUPAC Name

2-N-(3-fluorophenyl)-4-N-(4-fluorophenyl)-5-nitropyrimidine-2,4,6-triamine

InChI

InChI=1S/C16H12F2N6O2/c17-9-4-6-11(7-5-9)20-15-13(24(25)26)14(19)22-16(23-15)21-12-3-1-2-10(18)8-12/h1-8H,(H4,19,20,21,22,23)

InChI Key

QHMQBXCMQUHXFA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)NC2=NC(=C(C(=N2)NC3=CC=C(C=C3)F)[N+](=O)[O-])N

Origin of Product

United States

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